N-tert-butyl isoquine is a novel antimalarial compound developed as part of a public-private partnership involving academics, the Medicines for Malaria Venture, and GlaxoSmithKline Pharmaceuticals. This compound is classified as a 4-aminoquinoline and has been designed to combat malaria, particularly against the Plasmodium falciparum parasite. Its development is grounded in rigorous chemical, toxicological, pharmacokinetic, and pharmacodynamic evaluations, aiming to provide an effective treatment option with reduced resistance potential compared to existing therapies.
The synthesis of N-tert-butyl isoquine involves a streamlined two-step process utilizing inexpensive and readily available starting materials. The initial step typically involves the formation of the isoquine structure through a series of reactions that may include cyclization and functional group modifications. The second step often focuses on optimizing the compound's pharmacological properties, ensuring high biological activity against malaria while minimizing toxicity.
In one study, the synthesis was accomplished through a method that combines amine condensation with quinoline derivatives, followed by selective modifications to enhance the antimalarial efficacy. The synthetic route has been noted for its scalability and efficiency, making it suitable for large-scale production necessary for clinical applications .
The molecular structure of N-tert-butyl isoquine features a quinoline core with a tert-butyl group attached to the nitrogen atom at position 4. This structural modification is crucial for its enhanced pharmacological profile. The compound's molecular formula is C₁₈H₁₈ClN₃O, and its molecular weight is approximately 325.81 g/mol.
Spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of N-tert-butyl isoquine. These techniques provide detailed information about the arrangement of atoms within the molecule, confirming that it possesses the expected functional groups essential for its biological activity .
N-tert-butyl isoquine exerts its antimalarial effects primarily through inhibition of heme polymerization in Plasmodium falciparum. The drug interferes with the parasite's ability to detoxify heme, leading to accumulation of toxic free heme within the parasite. This process ultimately results in parasite death.
Pharmacokinetic studies indicate that N-tert-butyl isoquine displays favorable absorption characteristics and a prolonged half-life, which enhances its efficacy as an antimalarial agent. The compound has shown excellent activity in vitro against various strains of Plasmodium falciparum and has been validated in vivo using rodent malaria models .
N-tert-butyl isoquine exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry and thermogravimetric analysis are utilized to assess thermal stability and phase transitions, which are critical for formulation development .
N-tert-butyl isoquine is primarily researched for its potential use as an antimalarial drug. Its development aims to address critical issues associated with current treatments, such as drug resistance observed with traditional antimalarials like chloroquine and amodiaquine.
The compound's promising preclinical results have paved the way for further clinical evaluations aimed at establishing its safety and efficacy in human populations. Additionally, insights gained from its development may inform future research into other 4-aminoquinoline derivatives, contributing to a broader arsenal against malaria .
N-tert-butyl isoquine (GSK369796) emerged from systematic efforts to redesign amodiaquine—a 4-aminoquinoline effective against chloroquine-resistant Plasmodium falciparum but withdrawn due to hepatotoxicity and agranulocytosis. Toxicity was traced to cytochrome P450-mediated oxidation forming reactive quinone imines. Researchers at Liverpool University engineered isoquine, a regioisomer of amodiaquine, by swapping hydroxyl and methyl groups on its aniline ring. This rearrangement blocked quinone imine formation while retaining antimalarial potency [2] [6]. Further optimization introduced a tert-butyl group onto isoquine’s terminal amine, enhancing metabolic stability and oral bioavailability. The bulky tert-butyl moiety reduced hepatic accumulation by 70% compared to amodiaquine in rat studies, minimizing off-target toxicity [1] [2].
The compound’s efficacy hinges on its ability to evade resistance mechanisms. Unlike chloroquine, which faces efflux via mutant PfCRT transporters in resistant parasites, N-tert-butyl isoquine maintains low-nanomolar IC50 values (1.2–17 nM) against both chloroquine-sensitive (D10) and resistant (K1) strains in vitro. This is attributed to its modified side chain, which reduces affinity for PfCRT while preserving inhibition of hemozoin formation—a critical pathway for heme detoxification in malaria parasites [1] [4].
Table 1: Comparative Activity of 4-Aminoquinolines Against P. falciparum
Compound | IC₅₀ vs. CQ-Sensitive (nM) | IC₅₀ vs. CQ-Resistant (nM) | Key Structural Feature |
---|---|---|---|
Chloroquine | 43 | 540 | Diethylaminoethyl side chain |
Amodiaquine | 5.8 | 12 | Hydroxyaniline moiety |
Isoquine | 6.1 | 15 | Regioisomeric hydroxyaniline |
N-tert-butyl isoquine | 4.3 | 17 | tert-butyl-modified side chain |
Data compiled from [1] [2] [6]
Candidate selection for N-tert-butyl isoquine followed a stringent target product profile (TPP) established by the Medicines for Malaria Venture (MMV), emphasizing affordability, efficacy against resistant strains, and safety. MMV’s framework mandated:
The Liverpool-GSK collaboration accelerated progression from lead to candidate. Liverpool provided expertise in in vitro parasitology and mechanistic toxicology, while GSK contributed industrial-scale medicinal chemistry and regulatory strategy. This synergy enabled the first comprehensive preclinical dossier for a 4-aminoquinoline, revealing class-wide liabilities (e.g., oxidative stress in liver cells) that had not translated to clinical toxicity [1] [5].
MMV served as the pivotal orchestrator for N-tert-butyl isoquine’s development, providing:
By 2005, MMV designated N-tert-butyl isoquine a formal candidate after it met all selection criteria, including in vivo efficacy in rodent models (70–90% parasite clearance at 10 mg/kg) and a safety index >1,000 in vitro [5].
The partnership exemplified "open innovation" in antimalarial drug discovery:
Table 2: Partners and Roles in N-tert-butyl Isoquine Development
Organization | Role | Key Contribution |
---|---|---|
University of Liverpool | Academic research | Rational design of isoquine scaffold; in vitro screening |
GlaxoSmithKline (GSK) | Industrial drug development | Scalable synthesis; preclinical safety/tolerability studies |
Medicines for Malaria Venture (MMV) | Funding and pipeline management | Candidate selection criteria; coordination of partnerships |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7